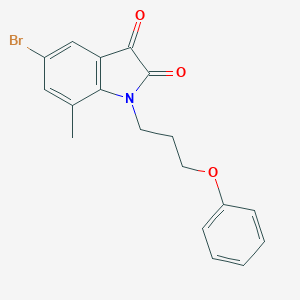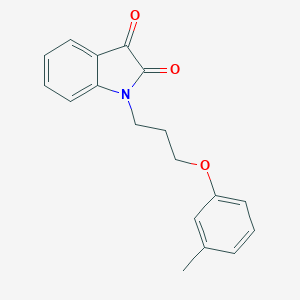![molecular formula C21H23NO5 B367250 1'-(3-(2-Methoxyphenoxy)propyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 876890-61-8](/img/structure/B367250.png)
1'-(3-(2-Methoxyphenoxy)propyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-(3-(2-Methoxyphenoxy)propyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one is a chemical compound with the molecular formula C21H23NO5 . It is a part of a series of compounds that have been synthesized and studied for their antiproliferative and anti-SARS-CoV-2 properties .
Synthesis Analysis
The compound is part of a series of 1″- (alkylsulfonyl)-dispiro [indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones that have been synthesized through regioselective multi-component azomethine dipolar cycloaddition reaction of 1- (alkylsulfonyl)-3,5-bis (ylidene)-piperidin-4-ones .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed through X-ray diffraction studies . The spiro carbons C-3′ (C-3″), C-3 (C-2′) are located at δC = 61.2, 75.3, respectively .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 369.411 Da . Further physical and chemical properties are not specified in the available literature.
科学的研究の応用
Understanding Lignin Model Compounds
A study delved into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, revealing distinct mechanisms between a C6-C2-type model compound and a C6-C3 analogue, highlighting the significance of the γ-hydroxymethyl group. This study provides insights into the acidolysis process of lignin model compounds, potentially impacting lignin valorization strategies (Yokoyama, 2015).
Exploration of Spiro Compounds in Medicinal Chemistry
Spiro compounds, including the compound of interest, have gained significant attention in medicinal chemistry due to their diverse biological activities and structural similarity to important pharmacophore centers. A review highlights the synthesis and various antioxidant activities found in spiro compounds, indicating their potential in drug development for diseases related to oxidative stress (Acosta-Quiroga et al., 2021).
Downstream Processing of Biologically Produced Diols
The compound is structurally related to diols like 1,3-propanediol and 2,3-butanediol, which are biologically produced and have a wide range of applications. A review summarizes methods for the recovery and purification of these diols, addressing the need for improvements in yield, purity, and energy consumption, which could indirectly inform the processing of related compounds (Xiu & Zeng, 2008).
Advanced Applications Based on Fluorescence Resonance Energy Transfer (FRET)
The compound's related spiro compounds have been studied for their structural changes under different stimuli and their application in composite systems based on FRET with fluorescent materials. These applications include sensing, probing, and various optical elements, indicating the compound's potential in advanced material science (Xia, Xie, & Zou, 2017).
Atmospheric Reactivity and Environmental Impact
The compound's structural moiety, methoxyphenols, are considered in terms of their atmospheric reactivity, highlighting their role as biomass burning tracers and their reactions with radicals, indicating potential environmental impacts (Liu, Chen, & Chen, 2022).
Potential as a Privileged Scaffold in Heterocyclic Synthesis
The compound's structural framework is similar to that of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, which are known for their reactivity and application in heterocyclic and dyes synthesis. This suggests the compound's potential as a building block for diverse synthetic applications (Gomaa & Ali, 2020).
将来の方向性
The compound is part of a series that has shown promising antiproliferative properties against a variety of human cancer cell lines and anti-SARS-CoV-2 properties . Future research may focus on further exploring these properties and potential applications in cancer treatment and SARS-CoV-2 inhibition.
特性
IUPAC Name |
1'-[3-(2-methoxyphenoxy)propyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-24-18-10-4-5-11-19(18)25-13-6-12-22-17-9-3-2-8-16(17)21(20(22)23)26-14-7-15-27-21/h2-5,8-11H,6-7,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGXSDVSIDFQEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3C4(C2=O)OCCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B367171.png)
![4-(2-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367186.png)
![4-(4-hydroxyphenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367187.png)
![methyl 4-[3-methyl-5-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B367189.png)



![1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione](/img/structure/B367197.png)


![1-[2-(2-Methoxyphenoxy)ethyl]indole-2,3-dione](/img/structure/B367201.png)

![1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione](/img/structure/B367207.png)

